N-[2-chloro-5-(trifluoromethyl)phenyl]-5-methylfuro[3,2-b]pyridine-2-carboxamide
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Overview
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-5-methylfuro[3,2-b]pyridine-2-carboxamide is a complex organic compound that features a trifluoromethyl group, a chloro-substituted phenyl ring, and a furo[3,2-b]pyridine core
Mechanism of Action
Biochemical Pathways
It is known that trifluoromethylpyridines, a class of compounds to which this molecule belongs, have been used in the agrochemical and pharmaceutical industries . The biological activities of trifluoromethylpyridine derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-5-methylfuro[3,2-b]pyridine-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with appropriate reagents to introduce the furo[3,2-b]pyridine moiety. The reaction conditions often require the use of strong bases and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-5-(trifluoromethyl)phenyl]-5-methylfuro[3,2-b]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
N-[2-chloro-5-(trifluoromethyl)phenyl]-5-methylfuro[3,2-b]pyridine-2-carboxamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 2-amino-3-chloro-5-trifluoromethylpyridine
2-chloro-5-(trifluoromethyl)pyridine: Shares the trifluoromethyl and chloro-substituted phenyl ring but lacks the furo[3,2-b]pyridine moiety.
Fluazifop-butyl: Another trifluoromethylpyridine derivative used in agrochemicals.
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-5-methylfuro[3,2-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF3N2O2/c1-8-2-5-13-12(21-8)7-14(24-13)15(23)22-11-6-9(16(18,19)20)3-4-10(11)17/h2-7H,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOMJFQMMSHKLDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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